Cas no 2243-30-3 (pentamethylaniline)

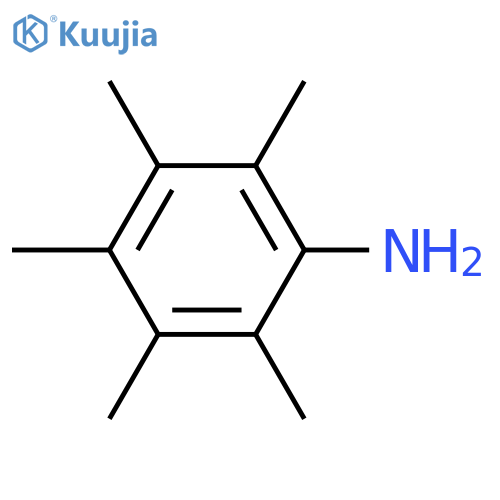

pentamethylaniline structure

商品名:pentamethylaniline

pentamethylaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2,3,4,5,6-pentamethyl-

- N-tert-butyl-N-methylaniline

- pentamethylaniline

-

計算された属性

- せいみつぶんしりょう: 163.13621

じっけんとくせい

- 密度みつど: 0.9137 (estimate)

- ゆうかいてん: 152.5°C

- ふってん: 253.03°C (estimate)

- 屈折率: 1.5115 (estimate)

- PSA: 26.02

pentamethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1265920-0.25g |

pentamethylaniline |

2243-30-3 | 95% | 0.25g |

$503.0 | 2023-07-10 | |

| Enamine | EN300-1265920-1.0g |

pentamethylaniline |

2243-30-3 | 95% | 1.0g |

$1014.0 | 2023-07-10 | |

| Enamine | EN300-1265920-2.5g |

pentamethylaniline |

2243-30-3 | 95% | 2.5g |

$1988.0 | 2023-07-10 | |

| Enamine | EN300-1265920-10.0g |

pentamethylaniline |

2243-30-3 | 95% | 10.0g |

$4360.0 | 2023-07-10 | |

| Enamine | EN300-1265920-250mg |

pentamethylaniline |

2243-30-3 | 95.0% | 250mg |

$503.0 | 2023-10-02 | |

| Enamine | EN300-1265920-1000mg |

pentamethylaniline |

2243-30-3 | 95.0% | 1000mg |

$1014.0 | 2023-10-02 | |

| A2B Chem LLC | AF53483-100mg |

pentamethylaminobenzene |

2243-30-3 | 95% | 100mg |

$406.00 | 2024-04-20 | |

| Enamine | EN300-1265920-50mg |

pentamethylaniline |

2243-30-3 | 95.0% | 50mg |

$235.0 | 2023-10-02 | |

| A2B Chem LLC | AF53483-1g |

pentamethylaminobenzene |

2243-30-3 | 95% | 1g |

$1103.00 | 2024-04-20 | |

| Aaron | AR00BVX3-1g |

pentamethylaminobenzene |

2243-30-3 | 95% | 1g |

$1420.00 | 2025-01-24 |

pentamethylaniline 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2243-30-3 (pentamethylaniline) 関連製品

- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)

- 1467-35-2(Benzenamine,2,3,4-trimethyl-)

- 98-04-4(Trimethylphenylammonium Iodide)

- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)

- 41927-01-9(3,4-Dimethyl-O-phenylenediamine)

- 137-17-7(2,4,5-Trimethylaniline)

- 87-59-2(2,3-Dimethylaniline)

- 2217-45-0(2,3,4,5-Tetramethylaniline)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量